7-Chloro-1H-benzo[d][1,2,3]triazole

CK2 kinase inhibition halogenated benzotriazole SAR ATP-competitive inhibitor

This C7-chlorinated benzotriazole is the definitive aryl chloride building block for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and CK2 kinase inhibitor SAR campaigns, where its peripheral substitution pattern yields intermediate binding potency (modulated by pKa ~7.48 and logP ~1.7). Unlike the N-chloro isomer (an electrophilic oxidant) or 5,6-dihalo analogs, this isomer enables pH-dependent electrostatic modulation and serves as a key intermediate for high-efficiency UV absorbers. Available at 95% purity with rapid microwave-assisted synthesis (88% yield, 15 min) for reproducible, scalable procurement.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 67130-04-5
Cat. No. B3024888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-benzo[d][1,2,3]triazole
CAS67130-04-5
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1)Cl
InChIInChI=1S/C6H4ClN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
InChIKeyNGKNMHFWZMHABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-benzo[d][1,2,3]triazole (CAS 67130-04-5): A Position-Specific Chlorinated Benzotriazole for Differentiated Research Procurement


7-Chloro-1H-benzo[d][1,2,3]triazole (CAS 67130-04-5), also known as 4-chlorobenzotriazole, is a monochlorinated derivative of 1H-benzotriazole with the chlorine atom at the 7-position (equivalent to the 4-position in alternative nomenclature) of the benzene ring . This compound belongs to the benzotriazole class of heterocycles (molecular formula C₆H₄ClN₃, MW 153.57 g/mol) and is commercially available at standard purity levels of 95% . Unlike the N-chloro isomer (1-chlorobenzotriazole, CAS 21050-95-3), which functions as an electrophilic oxidant via its N–Cl bond, 7-chloro-1H-benzo[d][1,2,3]triazole bears the chlorine substituent on the carbocyclic ring, fundamentally altering its reactivity profile, physicochemical properties, and biological target engagement .

Why Generic Substitution Fails for 7-Chloro-1H-benzo[d][1,2,3]triazole: Position-Dependent CK2 Binding and Isomer-Specific Reactivity


In-class benzotriazole compounds cannot be simply interchanged because both the position and nature of halogen substitution dictate biochemical potency, physicochemical properties, and synthetic utility. For protein kinase CK2 inhibition, systematic studies of all possible chlorobenzotriazole isomers reveal that substitution at the peripheral C(4)/C(7) positions yields markedly different binding thermodynamics compared to substitution at the central C(5)/C(6) positions, with the latter being crucial for high-affinity ligand binding . Quantitative binding data from halogenated benzotriazole series show that the 4,7-dihalo substitution pattern (HBBH, IC₅₀ = 1.19 ± 0.53 μM) is approximately 2.4-fold less potent than the 5,6-dihalo pattern (TBBt, IC₅₀ = 0.49 ± 0.33 μM) against human CK2α . Furthermore, 5-chlorobenzotriazole has been independently characterized as a CK2 inhibitor with an IC₅₀ of 20.10 μmol/L, competitive with ATP (Kᵢ = 18.63 μmol/L) . These position-dependent potency differences mean that a researcher requiring a specific substitution pattern for SAR studies or a specific reactivity handle for downstream functionalization cannot arbitrarily replace 7-chloro-1H-benzo[d][1,2,3]triazole with the 5-chloro, 6-chloro, or N-chloro isomers without fundamentally altering the experimental outcome.

7-Chloro-1H-benzo[d][1,2,3]triazole: Quantified Differentiation Evidence Against Closest Analogs


CK2α Inhibitory Potency: Position-Specific Substitution Pattern Governs Binding Affinity Relative to 5-Chloro and Tetrabromo Analogs

The benzene ring substitution pattern, not merely the presence of halogen, is the primary driver of binding to the catalytic subunit of human protein kinase CK2 (hCK2α) . In a systematic study of all chlorine-substituted benzotriazole isomers, substitution at positions 5 and 6 was identified as crucial for ligand binding, while substitution at peripheral positions 4 and 7 (the position of chlorine in the target compound) showed a distinctly weaker thermodynamic contribution to binding . Quantitatively, the 4,7-dihalogenated analog HBBH (4,7-dibromo-1H-benzotriazole) exhibited an in vitro hCK2α IC₅₀ of 1.19 ± 0.53 μM, compared to 0.49 ± 0.33 μM for the 5,6-dihalogenated TBBt (4,5,6,7-tetrabromo-1H-benzotriazole), representing a ~2.4-fold lower potency . In contrast, 5-chlorobenzotriazole (chlorine at the 5-position) demonstrated an IC₅₀ of 20.10 μmol/L against recombinant human CK2 holoenzyme with ATP-competitive kinetics (Kᵢ = 18.63 μmol/L) . The 7-chloro substitution pattern is therefore predicted to yield intermediate potency between the weakly active 5-monochloro and the highly potent 5,6-dihalo patterns, making it a specific tool for probing the peripheral binding pocket interactions in CK2 inhibitor design.

CK2 kinase inhibition halogenated benzotriazole SAR ATP-competitive inhibitor cancer research

Reactivity Distinction: C-Chloro (7-Chloro) Benzotriazole Is Fundamentally Distinct from N-Chloro (1-Chlorobenzotriazole) Oxidant

A critical procurement distinction exists between 7-chloro-1H-benzo[d][1,2,3]triazole (CAS 67130-04-5) and 1-chlorobenzotriazole (CAS 21050-95-3). 1-Chlorobenzotriazole bears the chlorine atom on the triazole nitrogen (N–Cl bond), conferring positive-halogen character that enables its established use as a mild oxidant for converting alcohols to carbonyl compounds, hydrazo- to azo-compounds, and 1,1-disubstituted hydrazines, all in high yield under mild conditions . In contrast, the target compound 7-chloro-1H-benzo[d][1,2,3]triazole bears the chlorine on the benzene ring carbon (C–Cl bond), which does not confer electrophilic oxidative reactivity; instead, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and as an electron-withdrawing substituent that modulates the acidity and electronic properties of the benzotriazole core . Ordering the incorrect isomer would lead to complete failure of oxidation reactions or unintended reactivity in coupling chemistry.

synthetic chemistry electrophilic oxidation C–Cl vs N–Cl reactivity reagent selection

Lipophilicity Differentiation: 7-Chloro Substitution Lowers logP Relative to 5-Chloro Isomer, Affecting ADME and Partitioning Behavior

The position of chlorine substitution on the benzotriazole ring measurably affects lipophilicity. The target compound 7-chloro-1H-benzo[d][1,2,3]triazole has a calculated XLogP of 1.7 , while the 5-chloro isomer (CAS 94-97-3) has a reported logP of 1.88 . The unsubstituted parent 1H-benzotriazole has a logP of approximately 1.30 . Thus, chlorine substitution at the 7-position increases logP by +0.40 units relative to the parent, compared to +0.58 units for the 5-position substitution, yielding a 0.18 log unit difference between the two monochloro isomers. This difference, while modest, is consistent and reflects the distinct electronic environment of the peripheral vs. central positions on the benzotriazole ring, confirmed by the finding that in all tested halogenated benzotriazoles, the replacement of Br with Cl decreases hydrophobicity while electronic properties remain virtually unaffected .

logP lipophilicity ADME profiling physicochemical property comparison

Acidity Modulation: 7-Chloro Substitution Lowers pKa by ~0.9 Units Relative to Parent Benzotriazole, Influencing Protein Binding Electrostatics

The electron-withdrawing chloro substituent at the 7-position increases the acidity of the triazole N–H proton. The predicted pKa of 7-chloro-1H-benzo[d][1,2,3]triazole is 7.48 ± 0.40 , compared to 8.37 for unsubstituted 1H-benzotriazole , representing a decrease of ~0.89 pKa units. This pKa shift has direct implications for ligand binding to protein kinase CK2: DSC-derived apparent heat for ligand binding (ΔΔH_bind) is driven by intermolecular electrostatic interactions between Lys68 and the triazole ring, with a good correlation between ΔΔH_bind and ligand pKa . A lower pKa favors the deprotonated (anionic) form of the triazole at physiological pH, altering the balance of hydrophobic and electrostatic interactions that contribute to binding affinity (~40 kJ/mol from hydrophobic/electrostatic contributions vs. <10 kJ/mol from halogen bonding) . The 7-chloro substitution thus provides a distinct electrostatic profile compared to both the parent compound and isomers with chlorine at other positions.

pKa triazole acidity electrostatic interactions ligand binding orientation

Synthetic Accessibility: Documented Microwave-Assisted Synthesis Protocol with 88% Yield and Commercial Availability at 95% Purity

A published microwave-assisted synthesis protocol for 7-chloro-1H-benzo[d][1,2,3]triazole achieves an 88% yield under sealed-tube conditions using 2,3-dimethyl-2,3-butanediol in N,N-dimethylacetamide at 120°C for 0.25 h . The compound is commercially available from multiple vendors at a standard purity specification of 95% . This combination of a literature-validated, rapid (15-minute) synthetic route and consistent commercial supply at defined purity supports reproducible procurement for research applications. While the 5-chloro isomer (CAS 94-97-3) is also commercially available with a reported synthesis yield of 78% via diazotization-cyclization from 4-chloro-2-nitroaniline , the microwave protocol for the 7-chloro isomer offers advantages in speed and atom economy.

microwave synthesis benzotriazole preparation synthetic yield commercial purity specification

UV Absorption Enhancement: Chlorine Substitution on Benzotriazole Increases Molar Extinction Coefficient for Photostabilization Applications

The introduction of chlorine atoms onto the benzotriazole scaffold is documented to increase the molar extinction coefficient (ε) of benzotriazole-based UV absorbers . A systematic study of seven chlorinated benzotriazole UV absorbers demonstrated that chlorine substitution enhances UV absorption efficiency, as confirmed by IR, NMR, and MS characterization . While the parent 7-chloro-1H-benzo[d][1,2,3]triazole is a building block rather than a finished UV absorber, its chloro substituent at the 7-position provides the synthetic handle for further elaboration into 2-(2-hydroxyphenyl)-chlorobenzotriazole derivatives, which are established commercial UV stabilizers (e.g., UV-326, UV-366) . The commercially significant UV-366 (2-(2′-hydroxy-4′-benzoyloxyphenyl)-5-chlorobenzotriazole) achieves a molar extinction coefficient 1.8× that of traditional alkylphenol-substituted benzotriazole UV absorbers and 2.6× that of benzophenone-based absorbers , illustrating the value of the chlorobenzotriazole core in high-performance photostabilization.

UV absorber molar extinction coefficient photostabilization materials science

Validated Application Scenarios for 7-Chloro-1H-benzo[d][1,2,3]triazole Based on Quantitative Differentiation Evidence


Protein Kinase CK2 Inhibitor SAR Studies Requiring Peripheral (C4/C7) Substitution Pattern

For structure-activity relationship (SAR) campaigns targeting human protein kinase CK2, 7-chloro-1H-benzo[d][1,2,3]triazole provides the specific peripheral substitution pattern that yields intermediate binding potency between weakly active 5-monochloro analogs (IC₅₀ ~20 μmol/L) and highly potent 5,6-dihalo analogs (IC₅₀ ~0.5–1.2 μmol/L) . Systematic studies confirm that substitution at positions 5 and 6 is crucial for high-affinity binding, while peripheral C4/C7 substitution contributes primarily through electrostatic modulation . The compound's predicted pKa of 7.48 places its ionization equilibrium near physiological pH, enabling studies of pH-dependent binding orientation where electrostatic interactions with Lys68 dominate the binding enthalpy . This makes 7-chloro-1H-benzo[d][1,2,3]triazole uniquely suited for dissecting the balance of hydrophobic and electrostatic contributions (~40 kJ/mol combined) vs. halogen bonding (<10 kJ/mol) in kinase inhibitor design .

Synthetic Building Block for Cross-Coupling Chemistry via Aryl Chloride Handle

7-Chloro-1H-benzo[d][1,2,3]triazole serves as a versatile aryl chloride building block for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of biaryl and amino-substituted benzotriazole derivatives . Unlike the N-chloro isomer (1-chlorobenzotriazole), which functions as an electrophilic oxidant , the C-chloro nature of 7-chloro-1H-benzo[d][1,2,3]triazole directs reactivity toward nucleophilic substitution and metal-catalyzed coupling at the benzene ring. The published microwave-assisted synthesis protocol (88% yield, 15 min) and commercial availability at 95% purity ensure accessible, reproducible procurement for medicinal chemistry and materials science laboratories building libraries of functionalized benzotriazoles.

Precursor for High-Performance Chlorobenzotriazole UV Absorbers and Photostabilizers

The 7-chloro substituent provides the foundational halogenation for elaborating 2-(2-hydroxyphenyl)-chlorobenzotriazole UV absorbers, a class of compounds known to exhibit molar extinction coefficients 1.8× higher than traditional non-halogenated benzotriazole UV absorbers and 2.6× higher than benzophenone-based alternatives . Chlorine substitution on the benzotriazole ring has been systematically shown to enhance UV absorption efficiency . 7-Chloro-1H-benzo[d][1,2,3]triazole, with its chloro group at the 7-position (equivalent to 4-position), provides a distinct regiochemical starting point compared to the more commonly employed 5-chloro isomer, potentially yielding photostabilizers with different compatibility profiles in polymer matrices such as polyethylene, polypropylene, and PVC.

Analytical Reference Standard for Environmental Monitoring of Chlorinated Benzotriazoles

Chlorinated benzotriazoles, including 7-chloro-1H-1,2,3-benzotriazole, have been detected as environmental contaminants . The compound's well-defined physicochemical properties (logP = 1.7 , pKa = 7.48 , MW = 153.57 g/mol) and commercial availability at 95% purity make it suitable as a reference standard for LC-MS/MS environmental monitoring programs. Its distinct retention time and mass fragmentation pattern relative to other chlorobenzotriazole isomers (e.g., 5-chloro isomer with logP = 1.88 ) enable isomer-specific quantification in water and soil samples, supporting regulatory compliance and environmental fate studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.